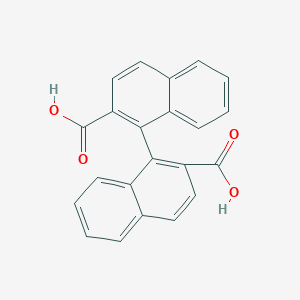

1,1'-Binaphthalin-2,2'-dicarbonsäure

Übersicht

Beschreibung

1,1'-binaphthyl-2,2'-dicarboxylic acid is a naphthoic acid.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

1,1'-Binaphthalin-2,2'-dicarbonsäure: ist ein Schlüsselzwischenprodukt bei der Synthese optisch aktiver Verbindungen. Es wird zur Herstellung chiraler quartärer Ammoniumsalze verwendet, die als Phasentransferkatalysatoren bei der Produktion enantiomerenreiner Arzneimittel dienen .

Synthese von Pflanzenschutzmitteln

In der Agrochemie wird diese Verbindung verwendet, um chirale Katalysatoren zu erzeugen, die für die Synthese enantiomerenangereicherter Pflanzenschutzmittel durch Reaktionen wie Hydrierung und Epoxidierung entscheidend sind .

Materialwissenschaft

Der Binaphthyl-Kern von This compound ist entscheidend für die Entwicklung neuer chiraler Materialien. Diese Materialien haben potenzielle Anwendungen bei der Herstellung von fortschrittlichen Polymeren und Verbundwerkstoffen .

Chemische Synthese

Diese Säure dient als Baustein für verschiedene chirale Liganden und Katalysatoren, die für eine breite Palette asymmetrischer Syntheseprozesse in der chemischen Industrie unerlässlich sind .

Analytische Chemie

Als chirale Verbindung kann This compound zur Entwicklung analytischer Methoden für die chirale Diskriminierung verwendet werden, die für die Qualitätskontrolle von Arzneimitteln unerlässlich ist .

Organische Chemie

Es ist ein Vorläufer für viele chirale Liganden, die in der enantioselektiven Katalyse verwendet werden, ein Verfahren, das in der organischen Chemie wichtig ist, um Verbindungen mit spezifischer Chiralität zu erzeugen .

Medizinische Chemie

Die Verbindung ist an der Synthese chiraler Arzneimittel und Zwischenprodukte beteiligt und spielt eine bedeutende Rolle bei der Entwicklung neuer medizinischer Therapien .

Umweltwissenschaften

This compound: kann in der umweltwissenschaftlichen Forschung verwendet werden, um chirale Selektoren für die enantioselektive Trennung von Schadstoffen zu entwickeln, was zu den Bemühungen zur Überwachung und Sanierung der Umwelt beiträgt .

Wirkmechanismus

Target of Action

It’s known that this compound is used as an intermediate in the preparation of optically active 1,1’-binaphthyl quaternary ammonium salts, which serve as chiral phase-transfer catalysts .

Mode of Action

It’s known that this compound can participate in the asymmetric ring-opening reaction of an epoxide with an amine, which proceeds efficiently under solvent-free conditions . This suggests that the compound may interact with its targets through a similar mechanism, facilitating the ring-opening of epoxides.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c for optimal stability . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Its ability to participate in the asymmetric ring-opening of epoxides suggests that it may facilitate the formation of new chemical bonds and the generation of novel compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,1’-Binaphthalene-2,2’-dicarboxylic acid. For instance, the compound’s stability and reactivity can be affected by temperature, as it should be stored in a dry environment at 2-8°C . Additionally, the compound’s ability to participate in the asymmetric ring-opening of epoxides under solvent-free conditions suggests that it may be more effective in certain chemical environments .

Biochemische Analyse

Biochemical Properties

1,1’-Binaphthalene-2,2’-dicarboxylic acid can form chiral coordination compounds with metal ions, which are widely used in chiral catalytic reactions, such as asymmetric hydrogenation and asymmetric oxidation reactions .

Cellular Effects

Its role as a chiral ligand suggests that it may influence cellular processes by interacting with metal ions involved in enzymatic reactions .

Molecular Mechanism

The molecular mechanism of 1,1’-Binaphthalene-2,2’-dicarboxylic acid is primarily related to its role as a chiral ligand. It can form coordination compounds with metal ions, which can then participate in various biochemical reactions .

Temporal Effects in Laboratory Settings

It is known to be stable under dry conditions and should be stored at 2-8°C .

Metabolic Pathways

As a chiral ligand, it may interact with enzymes or cofactors in various metabolic pathways .

Eigenschaften

IUPAC Name |

1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZNRNHKJQTGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,1′-Binaphthalene-2,2′-dicarboxylic acid valuable in chiral separations?

A: 1,1′-Binaphthalene-2,2′-dicarboxylic acid possesses inherent axial chirality due to the restricted rotation around the bond connecting the two naphthalene rings. This chirality allows it to differentiate between enantiomers, making it a valuable building block for chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC) [, ].

Q2: How are CSPs containing 1,1′-Binaphthalene-2,2′-dicarboxylic acid prepared and used?

A: Researchers have developed CSPs by chemically bonding 1,1′-Binaphthalene-2,2′-dicarboxylic acid to silica gel supports [, ]. These CSPs, when packed into HPLC columns, enable the separation of various chiral compounds, including axially chiral biaryl compounds and derivatives of chiral alcohols, by differentiating based on their interactions with the chiral stationary phase [].

Q3: Can you elaborate on the role of hydrogen bonding in the chiral recognition mechanism of 1,1′-Binaphthalene-2,2′-dicarboxylic acid-based CSPs?

A: Hydrogen bonding between the amide groups of the CSPs and the racemic compounds being separated plays a crucial role in chiral discrimination []. The specific arrangement of these hydrogen bonding interactions, influenced by the inherent chirality of the 1,1′-Binaphthalene-2,2′-dicarboxylic acid moiety, leads to different affinities for each enantiomer, ultimately enabling their separation.

Q4: What factors can influence the optical resolution ability of polyamides derived from 1,1′-Binaphthalene-2,2′-dicarboxylic acid?

A: The choice of diamine used in the polyamide synthesis influences the chiral discrimination abilities of the resulting CSPs []. This suggests that the spatial arrangement and flexibility of the polyamide chains, dictated by the diamine linker, affect the accessibility and interaction of the chiral 1,1′-Binaphthalene-2,2′-dicarboxylic acid units with the racemic compounds.

Q5: How does solvent permittivity play a role in the crystallization and optical resolution of 1,1′-Binaphthalene-2,2′-dicarboxylic acid derivatives?

A: Research indicates that solvent permittivity critically affects the crystallization outcome of (S)-1-phenylethylamides of racemic 1,1′-binaphthalene-2,2′-dicarboxylic acid []. By carefully tuning the solvent permittivity, researchers could selectively crystallize either the (R,S) or (S,S) diastereomers. This control arises from the influence of solvent permittivity on the aggregation state of the amide molecules and their interactions with solvent molecules within the crystal lattice [].

Q6: What alternative synthetic routes are available for producing enantiomerically pure 1,1′-Binaphthalene-2,2′-dicarboxylic acid?

A: Besides classical resolution methods, 1,1′-Binaphthalene-2,2′-dicarboxylic acid can be synthesized from optically active 1,1′-binaphthalene-2,2′-diol with high enantiomeric excess []. This approach offers a more controlled and potentially scalable way to obtain the desired enantiomer compared to traditional resolution techniques.

Q7: Are there any reported modifications to the 1,1′-Binaphthalene-2,2′-dicarboxylic acid structure that further enhance its chiral recognition properties?

A: Researchers have successfully synthesized analogs of 1,1′-Binaphthalene-2,2′-dicarboxylic acid, such as 1,1′-bianthracene-2,2′-dicarboxylic acid, and incorporated them into CSPs []. These modified structures demonstrated enhanced chiral discrimination for a wider range of racemic compounds compared to the original 1,1′-Binaphthalene-2,2′-dicarboxylic acid-based CSPs, highlighting the potential for structure-activity relationship studies to optimize this class of chiral selectors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride](/img/structure/B105323.png)